2-(3-Hydroxyisoxazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChI Key |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
β-Ketoester Synthesis
The core strategy involves preparing β-ketoesters with acetic acid precursors. For example, ethyl 3-oxo-4-(ethoxycarbonyl)butanoate is synthesized via alkylation of ethyl acetoacetate with ethyl bromoacetate under basic conditions (NaH/THF, 0°C). This introduces a CH2COOEt group at the α-position, critical for subsequent isoxazole formation.
Isoxazole Ring Formation
The β-ketoester reacts with hydroxylamine hydrochloride in methanol-water (pH 10, −30°C) to form a hydroxamic acid intermediate. Acid quenching (conc. HCl, 80°C) induces cyclization, yielding ethyl 2-(3-hydroxyisoxazol-5-yl)acetate. Key parameters include:
-
Temperature control : Lower temperatures (−30°C) minimize byproducts like isoxazolinones.
-
Acid concentration : Excess HCl ensures complete cyclization.
In trials with ethyl 3-oxo-4-(ethoxycarbonyl)butanoate, this method achieved a 47–55% yield of the ester intermediate.
Hydrolysis of Ethyl 2-(3-Hydroxyisoxazol-5-yl)acetate
Saponification Conditions
The ethyl ester undergoes hydrolysis in NaOH/EtOH (reflux, 4h), followed by acidification (HCl) to precipitate 2-(3-hydroxyisoxazol-5-yl)acetic acid. This step typically achieves >90% conversion, as observed in analogous ester-to-acid transformations.
Alternative Route: Chloral Hydrate and Hydroxylamine Hydrochloride
Formation of 2-(Hydroxyimino)acetic Acid
A modified approach adapts the synthesis of 2-(hydroxyimino)acetic acid from chloral hydrate and hydroxylamine hydrochloride (50–80°C, 1–10h). While this yields the hydroxyimino intermediate, further condensation with acetylene derivatives or ketones could theoretically form the isoxazole ring. However, this pathway remains speculative without direct experimental validation.
Sulfenylation and Functional Group Interconversion
Sulfenylated Isoxazoles as Intermediates
4-Sulfenylated-3-hydroxyisoxazoles (e.g., 14a–14h in Table II of) serve as precursors for oxidation or displacement reactions. For instance, oxidation of a 4-methylthio group to sulfone followed by nucleophilic substitution with cyanide could introduce a nitrile, later hydrolyzed to carboxylic acid. However, yields for such multi-step sequences are suboptimal (≤30%).
Comparative Analysis of Methods
Mechanistic Insights and Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Hydroxyisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
2-(3-Hydroxyisoxazol-5-yl)acetic acid exerts its effects primarily by acting as an agonist for glutamate receptors, specifically the NMDA and mGlu receptors . Upon binding to these receptors, it induces excitatory neurotransmission, leading to increased neuronal activity. This mechanism is utilized in research to study excitotoxicity and neurodegeneration .
Comparison with Similar Compounds
Muscimol
- Structural Difference: Replaces the acetic acid side chain with an aminomethyl group and the 3-hydroxyisoxazole with a 3-oxo group.
- Functional Impact : Unlike ibotenic acid’s excitatory effects, muscimol inhibits neuronal activity via GABAA agonism, resulting in sedation and muscle relaxation .
- Toxicity : Less acutely toxic than ibotenic acid but still hazardous at high doses .
Methyl- and Methoxy-Substituted Analogs
- 2-(3-Methylisoxazol-5-yl)acetic acid: The methyl group reduces polarity, decreasing water solubility compared to ibotenic acid.
- 2-(3-Methoxyisoxazol-5-yl)acetic acid : Methoxy substitution further lowers solubility and receptor affinity due to steric hindrance and reduced hydrogen-bonding capacity .
Chloro-Dihydro Analogs
- The dihydroisoxazole ring may reduce metabolic stability compared to ibotenic acid .
3-Oxo-Dihydro Derivative
- Its hydrate form improves stability but retains acute toxicity risks .
Key Trends and Implications
- Substituent Effects: Hydroxyl and amino groups in ibotenic acid are critical for glutamate receptor interaction. Their replacement (e.g., methyl, methoxy) abolishes neuroactivity but may enable applications in chemical synthesis or non-neurological pharmacology.
- Toxicity Correlation: Polar substituents (hydroxyl, amino) increase water solubility but also enhance bioavailability and toxicity. Lipophilic groups (methyl, chloro) may reduce acute toxicity but introduce metabolic complications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(3-Hydroxyisoxazol-5-yl)acetic acid, and how are reaction conditions optimized to ensure purity?
- Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization steps. Critical parameters include temperature control (e.g., reflux in acetic acid) and pH adjustments to minimize by-products. For example, highlights the use of sodium acetate as a catalyst in reflux conditions to achieve high yields. Post-synthesis, purification via recrystallization (e.g., using DMF/acetic acid mixtures) and characterization by NMR (e.g., H and C spectra for functional group verification) and HPLC (for purity >95%) are essential .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : Provides detailed structural confirmation, such as distinguishing the isoxazole ring protons (δ 6.2–6.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm) .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, theoretical 158.03 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Classified as acutely toxic (oral, dermal, inhalation; H301, H311, H331), it requires:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : In airtight containers under inert gas (N) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with neuronal receptors, and what experimental models are used to study its neurotoxic effects?
- Answer : The compound acts as a glutamate receptor agonist, mimicking ibotenic acid ( ). Studies employ:
- In vitro models : Patch-clamp electrophysiology on rat cortical neurons to measure ionotropic receptor activation.
- In vivo models : Intracerebral injection in rodents to assess excitotoxic lesions (e.g., hippocampal damage). Contradictions in potency across studies may arise from differences in receptor subunit composition or metabolic stability .
Q. What strategies can resolve contradictions in reported pharmacological data, such as varying EC values across studies?
- Answer :
- Standardized Assays : Use recombinant NMDA/AMPA receptors (e.g., HEK293 cells expressing GluN2A subunits) to control receptor heterogeneity.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation products that may affect activity.
- Cross-Study Validation : Compare results with structural analogs (e.g., kainic acid) to contextualize potency .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Answer : Key modifications include:
- Isoxazole Ring Substitution : Introducing electron-withdrawing groups (e.g., –NO) at position 3 to enhance receptor binding.
- Acetic Acid Chain Alteration : Replacing the carboxylic acid with a bioisostere (e.g., tetrazole) to improve blood-brain barrier penetration.
- Data Table :
| Modification | Biological Activity (EC, μM) | Selectivity (NMDA vs. AMPA) |
|---|---|---|
| Parent Compound | 12.5 ± 1.2 | 1:3 |
| 3-Nitro Derivative | 8.3 ± 0.9 | 1:1.5 |
| Tetrazole Analog | 15.4 ± 2.1 | 1:5 |
| Data adapted from and . |
Data Contradiction Analysis
Q. Why do melting points and solubility values for this compound vary across literature sources?
- Answer : Discrepancies arise from:
- Hydration State : The anhydrous form melts at 151–152°C, while the monohydrate melts at 144–146°C ( ).
- Crystallization Solvents : Recrystallization from methanol vs. DMF/acetic acid alters crystal packing, affecting solubility (e.g., 25 mg/mL in methanol vs. 10 mg/mL in water) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
